molecular formula C19H26N2O4 B4581238 3-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-5,5-dimethyl-2,4-imidazolidinedione

3-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-5,5-dimethyl-2,4-imidazolidinedione

Cat. No. B4581238
M. Wt: 346.4 g/mol
InChI Key: DYZRHGJGNVYZCH-VMPITWQZSA-N
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Description

3-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-5,5-dimethyl-2,4-imidazolidinedione is a useful research compound. Its molecular formula is C19H26N2O4 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.18925731 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

  • Imidazole derivatives have been investigated for their corrosion inhibition efficacy. A study by Prashanth et al. (2021) explored three new imidazole derivatives as corrosion inhibitors for mild steel in acidic solutions. Their research found that one of the imidazole derivatives exhibited high corrosion inhibition efficiency, suggesting potential applications of similar compounds in protecting metals from corrosion (Prashanth et al., 2021).

Structural Characterization in Complex Synthesis

  • Xu et al. (2007) focused on the synthesis, reactivity, and structural characterization of sodium and ytterbium complexes containing new imidazolidine-bridged bis(phenolato) ligands. This study highlights the role of imidazole derivatives in the synthesis and characterization of complex metal-organic compounds (Xu et al., 2007).

Applications in Medicinal Chemistry

  • A research by Chiu et al. (1979) described the synthesis of imidazolidinediones, including 3-tert-butyl-5,5-dimethyl-2,4-imidazolidinedione, from the cyclization of propargylureas. The study notes the potential of these compounds in controlling petit mal epileptic seizures (Chiu et al., 1979).

Photodynamic Therapy for Cancer Treatment

  • Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives and examined their potential in photodynamic therapy, particularly for cancer treatment. Their research underlines the importance of imidazole derivatives in developing photosensitizers for therapeutic applications (Pişkin et al., 2020).

Biological Activities

  • Research on hindered phenols and analogues, including thiazolidine compounds derived from phenols with imidazole groups, has been conducted to explore their hypolipidemic and hypoglycemic properties along with the ability to inhibit lipid peroxidation. This study by Yoshioka et al. (1989) indicates the potential biological applications of imidazole derivatives in treating metabolic disorders (Yoshioka et al., 1989).

Antimicrobial Evaluation

  • Moorthy et al. (2014) synthesized and evaluated imidazolyl thiazolidinedione derivatives for antimicrobial activity. Their study demonstrates the potential of these compounds as effective agents against various bacterial and fungal strains (Moorthy et al., 2014).

properties

IUPAC Name

3-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-5-8-14-9-10-15(16(13-14)24-4)25-12-7-6-11-21-17(22)19(2,3)20-18(21)23/h5,8-10,13H,6-7,11-12H2,1-4H3,(H,20,23)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZRHGJGNVYZCH-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCCCN2C(=O)C(NC2=O)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCCCN2C(=O)C(NC2=O)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-5,5-dimethyl-2,4-imidazolidinedione
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3-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-5,5-dimethyl-2,4-imidazolidinedione
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3-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-5,5-dimethyl-2,4-imidazolidinedione
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3-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-5,5-dimethyl-2,4-imidazolidinedione
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3-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-5,5-dimethyl-2,4-imidazolidinedione
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3-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-5,5-dimethyl-2,4-imidazolidinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.